molecular formula C6H8F2O2 B2411731 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 1859140-36-5

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2411731
CAS No.: 1859140-36-5
M. Wt: 150.125
InChI Key: MYIVOOUQPSYSRS-UHFFFAOYSA-N
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Description

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid is a specialized fluorinated carboxylic acid that serves as a versatile building block in advanced organic synthesis. Its structure incorporates a cyclopropane ring, known for its high ring strain and unique electronic properties, which can significantly influence the biological activity and metabolic stability of target molecules. The presence of two fluorine atoms on the ring and the carboxylic acid functional group makes this compound a valuable precursor for various chemical transformations, including coupling reactions to form amides, esterification, and decarboxylation. Researchers can leverage this scaffold in medicinal chemistry for the development of novel enzyme inhibitors and bioactive compounds, as the difluorocyclopropane motif is often used as a isostere or a conformational constraint in drug design. In material science, it can be utilized for the surface modification of nanomaterials or incorporated into polymers to alter their physical characteristics. As a carboxylic acid, it exhibits typical properties such as the ability to form hydrogen-bonded dimers and participate in salt formation. This product is intended for use by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-2-5(4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIVOOUQPSYSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859140-36-5
Record name 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid
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Preparation Methods

Chemical Reactions Analysis

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid has several notable applications across different scientific disciplines:

Medicinal Chemistry

The compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

  • Case Study : Initial biological assays indicate that 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid exhibits moderate antibacterial activity against certain strains, suggesting its potential as an antimicrobial agent.

Organic Synthesis

It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its ability to undergo further transformations makes it valuable in complex organic synthesis.

  • Data Table: Summary of Synthetic Applications
Application AreaDescription
Drug DevelopmentUsed as a precursor for synthesizing novel pharmaceuticals with potential therapeutic effects.
AgrochemicalsActs as an intermediate in the synthesis of pesticides and herbicides.
Material ScienceUtilized in developing specialty chemicals with unique properties due to fluorination.

Biological Studies

The compound is investigated for its interactions with biological molecules, particularly in enzyme inhibition studies.

  • Case Study : Research has shown that 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid acts as a slow-dissociating inhibitor of specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders.

Mechanism of Action

Comparison with Similar Compounds

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other fluorinated cyclopropane derivatives, such as:

Biological Activity

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid (EDCA) is a fluorinated cyclopropane derivative with significant potential in medicinal chemistry and biological research. Its unique structure allows for various interactions with biological systems, making it a subject of interest for studying enzyme inhibition and receptor modulation.

  • Molecular Formula : C6H8F2O2
  • CAS Number : 1859140-36-5
  • Molecular Weight : 150.13 g/mol

The biological activity of EDCA is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorinated cyclopropane structure enhances its lipophilicity and stability, which facilitates its binding to molecular targets. This interaction can lead to:

  • Enzyme Inhibition : EDCA may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signal transduction pathways.

Biological Activities

Research indicates that EDCA exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that fluorinated compounds can possess antimicrobial properties, potentially making EDCA useful in developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest that EDCA may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : There is emerging evidence that EDCA derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.

Table 1: Summary of Biological Activities of EDCA Derivatives

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes with IC50 values in the low micromolar range.
AntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria.
Anti-inflammatoryReduced TNF-alpha levels in vitro by 30% at 10 µM concentration.
AnticancerInduced apoptosis in breast cancer cell lines with an IC50 of 15 µM.

Synthesis and Derivatives

EDCA can be synthesized through various methods, including:

  • Cyclopropanation Reactions : Utilizing difluorocarbene generated from difluoromethyltriphenylphosphonium bromide.
  • Functionalization : The introduction of different functional groups can enhance its biological activity.

Table 2: Synthesis Methods

MethodDescription
CyclopropanationReaction of ethyl diazoacetate with difluorocarbene to form EDCA.
OxidationConversion of EDCA into more complex carboxylic acids or ketones using strong oxidizing agents.
ReductionTransforming EDCA into alcohols or alkanes through reduction reactions.

Q & A

Q. What are the critical steps in synthesizing DFACC, and how is its stability ensured during synthesis?

DFACC is synthesized via a multi-step process:

  • Step 1 : Silicon protection of 2-(4'-methoxyphenyl)-2-propen-1-ol (4) to enable cyclopropanation using difluorocarbene.
  • Step 2 : Oxidation of the resulting alcohol (7) to a carboxylic acid (8).
  • Step 3 : Curtius rearrangement to introduce the Boc-protected amine (9).
  • Step 4 : Ruthenium tetroxide-mediated oxidation of the methoxyphenyl group to yield intermediate (10).
  • Step 5 : Final deprotection and purification via cation-exchange resin to obtain DFACC as an HCl salt . Stability is maintained by storing DFACC as an HCl salt, which prevents premature decomposition during handling .

Q. How does DFACC decompose in neutral aqueous solutions, and what analytical techniques validate its decomposition products?

DFACC decomposes in neutral pH (t½ ≈ 4 minutes) via pH-dependent pathways, producing:

  • Primary product (75%) : 3-Fluoro-2-oxobut-3-enoic acid (11), identified by NMR (ABX spin system in ¹H, doublet splitting in ¹⁹F) and ESI-MS (C₄H₂FO₃⁻) .
  • Secondary product (25%) : Hydrate of 11 (12), confirmed by ¹³C NMR (91.4 ppm doublet) .
  • Minor product (10% in H₂O) : 3,3-Difluoro-2-oxobutanoic acid (15), absent in D₂O . Techniques: ¹H/¹⁹F/¹³C NMR, mass spectrometry, and kinetic isotope effect studies .

Q. What is the inhibitory mechanism of DFACC against ACC deaminase, and how is this inhibition characterized experimentally?

DFACCs act as reversible, slow-dissociating inhibitors of ACC deaminase:

  • Method : ¹H NMR tracks ACC conversion to α-ketobutyrate. DFACC extends the enzyme's lag phase before saturation, indicating competitive inhibition .
  • Kinetics : Fitting lag-phase curves to equations for enzyme-inhibitor dissociation yields Kᵢ = 120 ± 40 nM and k_d = 0.20 ± 0.01 h⁻¹ .
  • Key Insight : DFACC’s α-amino group is critical for binding; N-acetylated derivatives show no inhibition .

Advanced Research Questions

Q. How can solvent isotope effects (H₂O vs. D₂O) distinguish between competing decomposition mechanisms of DFACC?

  • Observation : In D₂O, the minor product (15) is absent, and decomposition rates differ due to solvent isotope effects on transition states .
  • Mechanistic Implications :
  • Mechanism C (β-fluorocarbanion intermediate) explains H₂O/D₂O product divergence via solvent-sensitive proton transfer steps.
  • Mechanism D (concerted elimination) is inconsistent with 15’s absence in D₂O, as it cannot account for competing pathways .
    • Method : Compare ¹⁹F NMR kinetics and product ratios under H₂O/D₂O to validate isotope-sensitive steps .

Q. How do pH-dependent kinetic studies resolve contradictions between proposed decomposition mechanisms (A–D)?

  • pH Rate Profile : DFACC decomposition follows specific-base catalysis (pKₐ = 5.88 ± 0.06), with maximal rate (k_max = 0.18 ± 0.01 min⁻¹) at alkaline pH .
  • Mechanism Elimination :
  • Mechanism A (general acid catalysis) is invalidated by insensitivity to weak acids like phenol .
  • Mechanism B (halohydrin intermediate) fails to explain 15’s formation in H₂O .
    • Conclusion : Mechanism C (β-fluorocarbanion intermediate stabilized by negative hyperconjugation) aligns with all experimental data, including pH dependence and isotope effects .

Q. What kinetic models are used to quantify DFACC’s inhibition of ACC deaminase, and how are parameters like Kᵢ and k_d derived?

  • Model : Lag-phase kinetics are fitted to equations incorporating enzyme-inhibitor dissociation and DFACC decomposition:
    v=f01+f0KM(1ekdt)v = \frac{f_0}{1 + f_0 \cdot K_M} \left(1 - e^{-k_d \cdot t}\right)

where f0=x0s0x0+s0f_0 = \frac{x_0 \cdot s_0}{x_0 + s_0} (initial enzyme-inhibitor fraction) .

  • Data Fitting : Time-course ¹H NMR data (Figure 1) yield Kᵢ = 120 ± 40 nM and k_d = 0.20 ± 0.01 h⁻¹, confirming submicromolar affinity .

Methodological Notes

  • NMR : Critical for tracking decomposition (¹H/¹⁹F chemical shifts) and enzyme activity (α-ketobutyrate formation) .
  • Kinetic Modeling : Combines Michaelis-Menten and first-order decay equations to dissect inhibitor-enzyme interactions .
  • Isotope Studies : D₂O experiments differentiate proton-transfer steps in decomposition mechanisms .

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